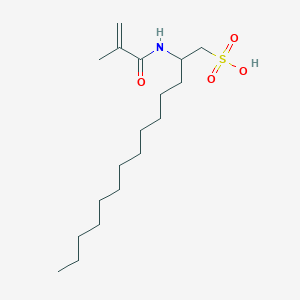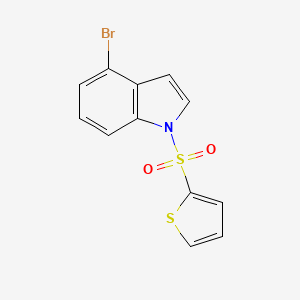
Bis(2-chloroethyl) phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-chloroethyl) phthalate is an organic compound with the molecular formula C12H12Cl2O4. It is a phthalate ester derived from phthalic acid and 2-chloroethanol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials.
準備方法
Synthetic Routes and Reaction Conditions: Bis(2-chloroethyl) phthalate can be synthesized through the esterification of phthalic anhydride with 2-chloroethanol. The reaction typically involves heating phthalic anhydride and 2-chloroethanol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phthalic acid and other oxidation products.
Reduction: Reduction reactions of this compound are less common but can result in the formation of partially reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used in substitution reactions, often under reflux conditions.
Major Products:
Oxidation: Phthalic acid and other carboxylic acids.
Reduction: Partially reduced phthalate esters.
Substitution: Substituted phthalate esters with different functional groups replacing the chlorine atoms.
科学的研究の応用
Bis(2-chloroethyl) phthalate has various applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC products, coatings, and adhesives.
作用機序
The mechanism of action of bis(2-chloroethyl) phthalate involves its interaction with cellular components and enzymes. It can disrupt endocrine function by mimicking or interfering with hormone signaling pathways. The compound can bind to hormone receptors, altering their normal function and leading to various physiological effects. Additionally, this compound can induce oxidative stress and affect cellular metabolism, contributing to its toxicological profile.
類似化合物との比較
Bis(2-ethylhexyl) phthalate: Another widely used plasticizer with similar applications but different chemical properties.
Dibutyl phthalate: A phthalate ester with shorter alkyl chains, used in similar applications but with different physical and chemical properties.
Diisononyl phthalate: A phthalate ester with longer alkyl chains, offering different flexibility and durability characteristics.
Uniqueness: Bis(2-chloroethyl) phthalate is unique due to the presence of chlorine atoms in its structure, which can influence its reactivity and interactions with other chemicals. This structural feature distinguishes it from other phthalate esters and contributes to its specific applications and effects.
特性
CAS番号 |
6279-87-4 |
|---|---|
分子式 |
C12H12Cl2O4 |
分子量 |
291.12 g/mol |
IUPAC名 |
bis(2-chloroethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H12Cl2O4/c13-5-7-17-11(15)9-3-1-2-4-10(9)12(16)18-8-6-14/h1-4H,5-8H2 |
InChIキー |
ILSHUTZNPABZPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)OCCCl)C(=O)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15343964.png)

![4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride](/img/structure/B15343966.png)





![Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride](/img/structure/B15344000.png)




![4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol](/img/structure/B15344035.png)
